

# Comparative Guide to DHEAS as a Biomarker for Aging Studies

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                                |           |
|----------------------|--------------------------------|-----------|
| Compound Name:       | Dehydroepiandrosterone Sulfate |           |
| Cat. No.:            | B1678050                       | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Dehydroepiandrosterone sulfate** (DHEAS) is one of the most abundant circulating steroid hormones in humans. Its production by the adrenal glands peaks in early adulthood and subsequently declines steadily with age. This pronounced age-related decrease has led to significant interest in DHEAS as a potential biomarker of aging. This guide provides a comprehensive comparison of DHEAS with other established biomarkers of aging, supported by experimental data and detailed methodologies, to assist researchers in its validation and application in aging studies.

### **DHEAS: An Overview**

Dehydroepiandrosterone (DHEA) and its sulfated form, DHEAS, are precursors to androgens and estrogens. DHEAS has a longer half-life and more stable circulating levels compared to DHEA, making it a more reliable analyte for clinical assessment. The decline in DHEAS levels is often referred to as "adrenopause" and has been associated with a range of age-related conditions, including sarcopenia, osteoporosis, cognitive decline, and cardiovascular disease. [1]

# **Comparative Analysis of Aging Biomarkers**





The utility of a biomarker is determined by its ability to predict age-related functional decline, morbidity, and mortality more effectively than chronological age alone. Below is a comparative analysis of DHEAS against other prominent biomarkers of aging.

## **Data Presentation**

Table 1: Predictive Value of DHEAS and Other Biomarkers for All-Cause & Cardiovascular Mortality



| Biomarker               | Population                  | Outcome                                                             | Predictive<br>Value (Hazard<br>Ratio/Odds<br>Ratio)                                | Key Findings<br>& Citations                                                                     |
|-------------------------|-----------------------------|---------------------------------------------------------------------|------------------------------------------------------------------------------------|-------------------------------------------------------------------------------------------------|
| Low DHEAS               | Elderly Men                 | All-Cause<br>Mortality                                              | HR: 1.54 (95%<br>CI: 1.21-1.96)                                                    | Low DHEAS is a significant predictor of all-cause and cardiovascular mortality in older men.[2] |
| Elderly Men             | Cardiovascular<br>Mortality | HR: 1.61 (95%<br>CI: 1.10-2.37)                                     | The predictive value was more pronounced in men younger than 75.4 years.           |                                                                                                 |
| Postmenopausal<br>Women | Heart Failure               | HR for 1 SD<br>decrease: 1.17<br>(95% CI: 1.09-<br>1.24)            | Lower DHEAS levels are associated with an increased risk of heart failure. [3]     | _                                                                                               |
| Low<br>Testosterone     | Elderly Men                 | Heart Failure                                                       | HR for 1 SD<br>decrease: 1.10<br>(95% CI: 1.03-<br>1.17)                           | Lower testosterone is associated with a higher risk of heart failure in men.[3]                 |
| Elderly Women           | Cardiovascular<br>Events    | HR (lowest vs.<br>highest quartile):<br>0.57 (95% CI:<br>0.36-0.91) | Women with the lowest testosterone quartile had an almost 2-fold greater risk of a |                                                                                                 |



|                          |              |                                 | first major<br>adverse<br>cardiovascular<br>event.[4]                               |                                                                                              |
|--------------------------|--------------|---------------------------------|-------------------------------------------------------------------------------------|----------------------------------------------------------------------------------------------|
| Low IGF-1                | Older Women  | Frailty                         | Prevalence of<br>deficiency: 21%<br>(non-frail), 29%<br>(pre-frail), 33%<br>(frail) | Low IGF-1 is<br>associated with<br>an increased<br>prevalence of<br>frailty.[1]              |
| High hs-CRP              | Elderly      | Mortality                       | Hazard ratios<br>around 1.5                                                         | A significant predictor of all-cause mortality, indicating the role of chronic inflammation. |
| Short Telomere<br>Length | Older Adults | Mortality                       | OR: 1.05 (95%<br>CI: 0.94-1.16)                                                     | Did not significantly predict mortality in a meta- analysis of two large cohorts.[5]         |
| Older Adults             | Frailty      | OR: 1.04 (95%<br>CI: 0.88-1.23) | Did not predict incident frailty.[5]                                                |                                                                                              |

Table 2: Association of DHEAS and Other Biomarkers with Age-Related Morbidity



| Biomarker                                  | Morbidity                                 | Population                                | Association<br>(Standardized<br>Beta, Odds<br>Ratio, etc.)                                              | Key Findings<br>& Citations                                                                  |
|--------------------------------------------|-------------------------------------------|-------------------------------------------|---------------------------------------------------------------------------------------------------------|----------------------------------------------------------------------------------------------|
| Higher DHEAS                               | Working Memory                            | Older Men                                 | Standardized<br>Beta: 0.50 (p < .05)                                                                    | Associated with better working memory in men. [6]                                            |
| Low DHEAS                                  | Frailty                                   | Older Adults                              | OR for higher frailty per unit increase in log DHEAS: 0.41 (95% CI: 0.23, 0.74) for BMI ≤ 24.2          | An inverse relationship between DHEAS and frailty, particularly in non-obese individuals.[7] |
| Dynapenia<br>(impaired muscle<br>strength) | Male T2D<br>patients                      | Inverse<br>association                    | A cutoff of 92.0<br>µg/dL was<br>identified for<br>dynapenia risk in<br>men with type 2<br>diabetes.[8] |                                                                                              |
| Alzheimer's<br>Disease                     | AD Patients vs.<br>Controls               | SMD: -0.69 (95%<br>CI: -1.17 to<br>-0.22) | DHEAS levels<br>are significantly<br>lower in patients<br>with Alzheimer's<br>disease.[9]               |                                                                                              |
| Low<br>Testosterone                        | Sarcopenia/Low<br>Muscle Mass             | Older Men                                 | Associated with decreased muscle mass and strength.                                                     | Plays a role in the development of sarcopenia.                                               |
| Low IGF-1                                  | Sarcopenia/Low<br>Physical<br>Performance | Older Adults                              | Associated with decreased muscle mass and strength.                                                     | A key factor in<br>muscle<br>maintenance and<br>function.[1]                                 |



| High TNF-α               | Working Memory       | Older Adults | Trend toward negative association (Standardized Beta: -0.22, p < .10) | Higher levels of this inflammatory cytokine may be linked to poorer working memory.  [6] |
|--------------------------|----------------------|--------------|-----------------------------------------------------------------------|------------------------------------------------------------------------------------------|
| Short Telomere<br>Length | Cognitive<br>Decline | Older Adults | Mixed and often weak associations.                                    | Not consistently a strong predictor of cognitive decline.                                |

# Signaling Pathways and Experimental Workflows DHEAS Signaling Pathways

DHEAS is thought to exert its effects through multiple pathways, including its conversion to other steroid hormones and direct signaling actions. Key pathways include:

- Anti-Inflammatory Pathway: DHEAS can inhibit the pro-inflammatory transcription factor NFκB. This is partly achieved through the activation of Peroxisome Proliferator-Activated
  Receptor Alpha (PPARα), which interferes with NF-κB signaling. This can lead to a reduction
  in the production of inflammatory cytokines like IL-6 and TNF-alpha.
- Neuroprotective Pathway: In the brain, DHEAS has been shown to have neuroprotective
  effects. One proposed mechanism is through the activation of the PI3K/Akt signaling
  pathway, which is crucial for cell survival and the inhibition of apoptosis (programmed cell
  death).



Check Availability & Pricing

Click to download full resolution via product page

#### **DHEAS Anti-Inflammatory Signaling Pathway**



Click to download full resolution via product page

**DHEAS** Neuroprotective Signaling Pathway

## **Experimental Workflow for Aging Biomarker Validation**

The validation of a biomarker for aging is a multi-step process that moves from initial discovery to clinical utility. A generalized workflow is presented below.





Click to download full resolution via product page

Aging Biomarker Validation Workflow

# **Experimental Protocols**

Accurate and reproducible measurement is critical for biomarker validation. Below are summaries of common experimental protocols for DHEAS and comparative biomarkers.

### **DHEAS Measurement**

- 1. Enzyme-Linked Immunosorbent Assay (ELISA)
- Principle: A competitive immunoassay where DHEAS in the sample competes with a known amount of enzyme-labeled DHEAS for binding to a limited number of anti-DHEAS antibodies coated on a microplate. The resulting color intensity is inversely proportional to the concentration of DHEAS in the sample.



#### · Methodology:

- Pipette 25 µL of standards, controls, and patient samples into duplicate wells of the antibody-coated microplate.
- Add 200 μL of DHEAS-HRP (Horseradish Peroxidase) conjugate to each well.
- Incubate for 60 minutes at room temperature.
- Wash the wells three times with 300 μL of wash buffer to remove unbound components.
- Add 150 μL of TMB substrate solution to each well and incubate for 15-20 minutes at room temperature, allowing for color development.
- Add 50 μL of stopping solution to terminate the reaction.
- Read the absorbance at 450 nm on a microplate reader within 20 minutes.
- Calculate DHEAS concentrations from a standard curve.
- 2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
- Principle: This is a highly specific and sensitive method that separates DHEAS from other
  molecules in the sample by liquid chromatography, followed by ionization and detection
  based on its unique mass-to-charge ratio using tandem mass spectrometry.
- Methodology:
  - Sample Preparation: Pre-treat serum or plasma samples with an internal standard (e.g., a deuterated form of DHEAS).
  - Solid Phase Extraction: Load the samples onto an extraction plate (e.g., EVOLUTE® EXPRESS ABN) to isolate the analytes.
  - Chromatographic Separation: Separate the analytes using reverse-phase chromatography with a suitable column (e.g., ACQUITY® UPLC® HSS T3).



- Mass Spectrometry Detection: Perform detection using a tandem mass spectrometer (e.g., Waters® Xevo TQ-XS) in electrospray negative mode.
- Quantification: Quantify DHEAS by comparing the signal of the analyte to that of the internal standard.

## **Comparative Biomarker Measurement**

- 1. Telomere Length (qPCR)
- Principle: The relative average telomere length is determined by comparing the amount of telomere repeat sequence amplification (T) to the amplification of a single-copy gene (S) in a given DNA sample, using quantitative real-time PCR (qPCR).
- Methodology:
  - DNA Extraction: Isolate genomic DNA from whole blood or peripheral blood mononuclear cells.
  - qPCR Reactions: Set up two separate qPCR reactions for each sample: one with primers for the telomere repeat sequence and one with primers for a single-copy gene (e.g., 36B4 or albumin).
  - Standard Curve: Include a standard curve using known concentrations of a reference DNA sample.
  - Data Analysis: Calculate the T/S ratio for each sample, which is proportional to the average telomere length.
- 2. High-Sensitivity C-Reactive Protein (hs-CRP) (ELISA)
- Principle: A sandwich ELISA where CRP in the sample is bound between two antibodies—a capture antibody coated on the plate and a detection antibody conjugated to an enzyme.
- Methodology:
  - Dilute patient samples and controls (typically 100-fold).



- Add 100 μL of diluted samples, standards, and controls to the antibody-coated wells.
- Add 100 μL of enzyme-conjugated anti-CRP antibody.
- Incubate for 60 minutes at room temperature.
- Wash the wells three times.
- Add 100 μL of TMB substrate and incubate for 15 minutes.
- Add 50 μL of stop solution and read the absorbance at 450 nm.
- 3. Tumor Necrosis Factor-alpha (TNF- $\alpha$ ) (ELISA)
- Principle: A sandwich ELISA similar to the hs-CRP assay.
- Methodology:
  - Add 100 μL of standards, controls, and samples to the antibody-coated wells.
  - Incubate for 80 minutes at 37°C.
  - Wash the wells.
  - Add 100 μL of biotinylated anti-TNF-α antibody and incubate for 60 minutes at 37°C.
  - $\circ$  Wash, then add 100  $\mu$ L of Streptavidin-HRP conjugate and incubate for 30 minutes at 37°C.
  - Wash, then add 90 μL of TMB substrate and incubate for 15-20 minutes at 37°C.
  - Add 50 μL of stop solution and read absorbance at 450 nm.
- 4. Total Testosterone (LC-MS/MS)
- Principle: Similar to DHEAS LC-MS/MS, this method provides high accuracy and sensitivity for testosterone measurement.
- Methodology:



- $\circ$  Sample Preparation: Release testosterone from binding proteins in 100  $\mu$ L of serum using an acidic buffer and add an internal standard.
- Liquid-Liquid Extraction: Perform a two-step extraction to isolate the lipid fraction and remove interfering substances.
- LC-MS/MS Analysis: Use liquid chromatography to separate testosterone, followed by detection with tandem mass spectrometry.
- 5. Insulin-like Growth Factor 1 (IGF-1) (ELISA)
- Principle: A sandwich ELISA for the quantitative measurement of IGF-1.
- Methodology:
  - Add 100 μL of standards, controls, and samples to the antibody-coated wells.
  - Incubate for 90 minutes at 37°C.
  - Wash, then add 100 μL of Biotinylated Detection Antibody and incubate for 1 hour at 37°C.
  - Wash, then add 100 μL of HRP-Conjugate and incubate for 30 minutes at 37°C.
  - Wash, then add 90 μL of TMB substrate and incubate for 15-20 minutes at 37°C.
  - Add 50 μL of stop solution and read absorbance at 450 nm.

# Conclusion

DHEAS demonstrates significant promise as a biomarker of aging, particularly in predicting allcause and cardiovascular mortality in men, and its association with frailty and cognitive function. Its stable circulating levels and the availability of robust measurement techniques like LC-MS/MS and ELISA support its utility in large-scale aging studies.

However, no single biomarker can fully capture the complexity of the aging process. The predictive power of DHEAS can be enhanced when considered in the context of other markers, such as those for inflammation (hs-CRP, TNF- $\alpha$ ) and other endocrine axes (testosterone, IGF-1). While telomere length is a well-established marker of cellular aging, its predictive value for



clinical outcomes in older adults appears to be less consistent than that of DHEAS in some studies.

For researchers and drug development professionals, a multi-biomarker approach, following a rigorous validation framework, is recommended. DHEAS should be considered a key component of a panel of biomarkers to provide a more comprehensive assessment of biological age and to evaluate the efficacy of interventions aimed at promoting healthy aging.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Multiple Hormonal Dysregulation as Determinant of Low Physical Performance and Mobility in Older Persons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Circulating dehydroepiandrosterone sulfate level and cardiovascular or all-cause mortality in the elderly population: a meta-analysis Li Annals of Palliative Medicine [apm.amegroups.org]
- 3. hcplive.com [hcplive.com]
- 4. Associations between blood testosterone and DHEA and risk of ischaemic cardiovascular events in healthy older women: a prospective cohort sub-study of the ASPREE trial -International Menopause Society [imsociety.org]
- 5. Association between telomere length, frailty and death in older adults PMC [pmc.ncbi.nlm.nih.gov]
- 6. Association of Serum Dehydroepiandrosterone Sulfate and Cognition in Older Adults: Sex Steroid, Inflammatory, and Metabolic Mechanisms PMC [pmc.ncbi.nlm.nih.gov]
- 7. The association between dehydroepiandosterone and frailty in older men and women -PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dehydroepiandrosterone Sulfate, an Adrenal Androgen, Is Inversely Associated with Prevalence of Dynapenia in Male Individuals with Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Dehydroepiandrosterone and Dehydroepiandrosterone Sulfate in Alzheimer's Disease: A Systematic Review and Meta-Analysis [frontiersin.org]



 To cite this document: BenchChem. [Comparative Guide to DHEAS as a Biomarker for Aging Studies]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1678050#validation-of-dheas-as-a-biomarker-for-aging-studies]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com